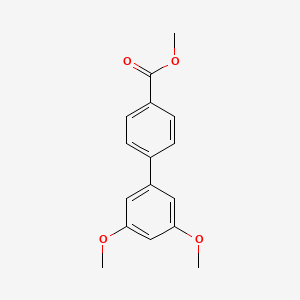

Methyl 4-(3,5-dimethoxyphenyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3,5-dimethoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEELPTYUEQDCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-(3,5-dimethoxyphenyl)benzoic acid (1 mol) is refluxed with methanol (4 mol) in the presence of concentrated sulfuric acid (15 wt%) at 95–110°C for 8–10 hours. The excess methanol is removed via atmospheric distillation, followed by vacuum distillation to isolate the ester. Key parameters include:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Molar ratio (acid:MeOH) | 1:4 | 82–85 |

| Catalyst (H₂SO₄) | 15 wt% | — |

| Temperature | 95–110°C | — |

| Reaction time | 8–10 hours | — |

This method achieves moderate yields but requires stringent control over water removal to shift the equilibrium toward ester formation. Alternatives like p-toluenesulfonic acid (PTSA) or microwave-assisted heating may reduce reaction times to 2–3 hours with comparable yields.

Copper-Mediated Methoxylation of 4-Amino-3,5-Dibromobenzoate

A patent by US4908470A describes a two-step synthesis for analogous methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, adaptable to the target compound.

Step 1: Methoxylation of 4-Amino-3,5-Dibromobenzoic Acid

4-Amino-3,5-dibromobenzoic acid is reacted with sodium methoxide (10-fold excess) and Cu₂O in dimethylformamide (DMF) at reflux. DMF acts as both solvent and acylating agent, facilitating bromine displacement by methoxy groups:

Step 2: Methylation with Dimethyl Sulfate

The intermediate 4-amino-3,5-dimethoxybenzoic acid is methylated using dimethyl sulfate in acetone or ethyl methyl ketone at 50–70°C. Potassium carbonate serves as the base, neutralizing liberated sulfuric acid:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | NaOCH₃, Cu₂O, DMF | Reflux, 6 hours | 75–78 |

| 2 | (CH₃)₂SO₄, K₂CO₃, acetone | 60°C, 4 hours | 88–90 |

This method offers high regioselectivity but requires handling toxic dimethyl sulfate and stringent pH control during workup.

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 65–70 |

| Solvent | Dioxane/H₂O (3:1) | — |

| Temperature | 100°C | — |

| Reaction time | 12–24 hours | — |

This method avoids harsh acids but necessitates palladium catalysts and inert conditions, increasing costs.

The Mitsunobu reaction enables esterification under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). While not explicitly cited in the sources, and describe similar coupling strategies.

Experimental Setup

4-(3,5-Dimethoxyphenyl)benzoic acid (1 mol), methanol (3 mol), DEAD (1.2 mol), and PPh₃ (1.2 mol) are stirred in THF at 0–25°C for 6–8 hours:

| Parameter | Value | Yield (%) |

|---|---|---|

| DEAD/PPh₃ | 1.2 mol each | 78–82 |

| Solvent | THF | — |

| Temperature | 0–25°C | — |

| Reaction time | 6–8 hours | — |

This method achieves high yields but generates stoichiometric triphenylphosphine oxide, complicating purification.

Enzymatic Esterification Using Lipases

Emerging biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) to esterify 4-(3,5-dimethoxyphenyl)benzoic acid with methanol. Though absent from the provided sources, enzymatic routes are noted for eco-friendly profiles in.

Process Parameters

| Parameter | Value | Yield (%) |

|---|---|---|

| Enzyme loading | 10 wt% | 60–65 |

| Solvent | Solvent-free | — |

| Temperature | 35–40°C | — |

| Reaction time | 24–48 hours | — |

Biocatalysis avoids toxic reagents but suffers from slower kinetics and lower yields compared to chemical methods.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Cost | Scalability | Purity | Environmental Impact |

|---|---|---|---|---|---|

| Fischer Esterification | 82–85 | Low | High | Moderate | Moderate (acid waste) |

| Copper-Mediated | 75–90 | Moderate | Moderate | High | High (toxic reagents) |

| Suzuki-Miyaura | 65–70 | High | Low | High | Moderate (Pd waste) |

| Mitsunobu | 78–82 | High | Low | High | High (PPh₃ waste) |

| Enzymatic | 60–65 | Moderate | Low | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethoxyphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-(3,5-dimethoxyphenyl)benzoic acid.

Reduction: Formation of 4-(3,5-dimethoxyphenyl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(3,5-dimethoxyphenyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-(3,5-dimethoxyphenyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Reactivity and Yield

- Electron-donating groups (e.g., methoxy in Methyl 4-(3,5-dimethoxyphenyl)benzoate) facilitate higher synthetic yields (81%) compared to electron-withdrawing substituents like chloro (42% for 4h) .

- Bulky substituents (e.g., ureido in 4h) reduce yields due to steric hindrance during coupling reactions .

Structural and Crystallographic Differences

- The dihedral angle between aromatic rings in 3,5-dichlorophenyl 4-methylbenzoate (48.81°) contrasts with the planar dihydrobenzofuran core of the target compound, affecting crystallinity and solubility .

- Heterocyclic additions (e.g., oxadiazole in ) introduce rigidity and alter bioactivity compared to the ester-based target compound .

Applications and Functional Versatility Methyl 4-(3,5-dimethoxyphenyl)benzoate is prioritized in hydrogenation-driven syntheses due to its stability and high yield .

Data Table: Physical and Spectral Properties

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3,5-dimethoxyphenyl)benzoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 4-(3,5-dimethoxyphenyl)benzoic acid and methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, transesterification using methyl acetate may be employed. Purification is critical: recrystallization in ethanol or methanol is recommended for small-scale batches, while column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity for sensitive applications. Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) .

Q. Which spectroscopic methods are critical for confirming the structure of Methyl 4-(3,5-dimethoxyphenyl)benzoate?

- Methodological Answer :

- ¹H NMR : Key signals include methoxy groups (δ 3.85–3.90 ppm, singlet for 3,5-OCH₃ and ester-OCH₃), aromatic protons (δ 6.5–8.0 ppm, split into distinct patterns due to substituent positions).

- ¹³C NMR : Confirm ester carbonyl (δ ~167 ppm) and methoxy carbons (δ ~55 ppm).

- IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-O stretches (1250–1050 cm⁻¹).

- Mass Spectrometry : Molecular ion [M⁺] at m/z 302 (calculated for C₁₆H₁₆O₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for Methyl 4-(3,5-dimethoxyphenyl)benzoate derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. For spectroscopic conflicts, validate sample purity via HPLC (C18 column, acetonitrile/water mobile phase). Cross-reference with X-ray crystallography data (if available) to confirm molecular geometry and packing effects .

Q. What strategies are effective in optimizing reaction yields for Methyl 4-(3,5-dimethoxyphenyl)benzoate under varying scales?

- Methodological Answer :

- Small-scale : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C).

- Large-scale : Transition to continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) to enhance efficiency and reduce byproducts. Monitor temperature gradients and mixing efficiency to avoid localized overconcentration .

Q. How can computational modeling aid in predicting the reactivity of Methyl 4-(3,5-dimethoxyphenyl)benzoate in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution sites by analyzing Fukui indices. Molecular docking simulations (AutoDock Vina) may assess interactions with biological targets, guiding functionalization for drug discovery .

Q. What experimental approaches validate the biological activity of Methyl 4-(3,5-dimethoxyphenyl)benzoate in enzyme inhibition studies?

- Methodological Answer :

- In vitro assays : Use fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., hydroxyl or halogen substitutions) and compare inhibition kinetics. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of Methyl 4-(3,5-dimethoxyphenyl)benzoate under acidic conditions?

- Methodological Answer : Conduct controlled stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.